4-cyano-N-cyclohexylbenzamide
Description
4-Cyano-N-cyclohexylbenzamide is a benzamide derivative featuring a cyano group (-CN) at the para position of the benzene ring and a cyclohexylamide substituent. This compound is synthesized via transition-metal-catalyzed reactions, such as cobalt-catalyzed carbonylation (43% yield) or copper-catalyzed alkylation (up to 94% yield) . The synthetic route significantly impacts efficiency, with the copper-mediated method demonstrating superior reproducibility and yield . The compound’s structure is confirmed by $ ^1H $ NMR, which aligns with expected signals for the cyclohexyl and cyano substituents . Its solid-state purity is achieved via flash column chromatography, yielding a white crystalline solid .
Properties
IUPAC Name |
4-cyano-N-cyclohexylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJFRMGCAGJLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-cyano-N-cyclohexylbenzamide typically involves the condensation of 4-cyanobenzoic acid with cyclohexylamine. This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high efficiency, and short reaction times.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
4-Cyano-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions, using reagents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzamide core can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include strong reducing agents like LiAlH4 for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-N-cyclohexylbenzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-cyano-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and synthetic properties of 4-cyano-N-cyclohexylbenzamide are influenced by its substituents. Below is a comparative analysis with analogous benzamide derivatives:
Substituent Electronic Effects
- 4-Chloro-N-cyclohexylbenzamide : The chloro group (-Cl) is moderately electron-withdrawing, influencing the benzamide’s electrophilicity. Its crystal structure reveals a chair conformation for the cyclohexyl ring and intermolecular N–H⋯O hydrogen bonding, which stabilizes the lattice .
- N-Cyclohexyl-4-methoxybenzamide : The methoxy group (-OMe) is electron-donating, enhancing solubility in polar solvents. This derivative is cataloged with identifiers like CHEMBL1860396 and NSC404048, suggesting pharmaceutical research relevance .
- These derivatives have CAS numbers 77201-15-1 and others, with molecular weights of 218.30–252.75 g/mol .
Structural and Functional Insights
- Cyclohexyl Conformation: The cyclohexyl group adopts a chair conformation in both 4-cyano and 4-chloro derivatives, as confirmed by X-ray crystallography . This conformation minimizes steric hindrance and enhances crystallinity.
- Hydrogen Bonding: The 4-chloro derivative forms 1D chains via N–H⋯O interactions , while the cyano analog’s stronger electron-withdrawing nature may reduce hydrogen-bond donor capacity compared to amino or methoxy analogs.
- In contrast, -OMe or -NH$_2$ groups may direct electrophilic substitution to specific ring positions.
Q & A
Synthesis and Characterization
Basic Question: Q. What are the established synthetic routes for 4-cyano-N-cyclohexylbenzamide, and how can its purity be validated? The compound is synthesized via copper-catalyzed alkylation of 4-cyanobenzamide with iodocyclohexane, achieving yields of 83–94% . Purity validation typically involves 1H NMR spectroscopy (e.g., confirming cyclohexyl proton signals at δ 1.2–2.1 ppm and aromatic protons at δ 7.5–8.0 ppm) and column chromatography (using gradients of hexane/ethyl acetate) .
Advanced Question: Q. How can reaction conditions (e.g., catalyst loading, solvent polarity) be optimized to improve yields of 4-cyano-N-cyclohexylbenzamide? Systematic optimization studies suggest that CuI catalyst loading (5–10 mol%) and polar aprotic solvents (e.g., DMF) enhance alkylation efficiency. Reaction monitoring via TLC or HPLC ensures intermediate stability, while recrystallization in ethanol improves final purity .
Biological Activity and Mechanisms
Basic Question: Q. What biological activities have been explored for 4-cyano-N-cyclohexylbenzamide, and what assays are used to study them? Preliminary studies indicate potential antimicrobial and anticancer activity . Assays include in vitro bacterial growth inhibition (e.g., MIC against E. coli) and cytotoxicity screening (e.g., MTT assays on cancer cell lines) .
Advanced Question: Q. How does the cyano group in 4-cyano-N-cyclohexylbenzamide influence its interaction with biological targets? The cyano group enhances hydrogen bonding and electron-withdrawing effects , improving binding to enzyme active sites (e.g., kinases) or DNA. Computational docking (e.g., AutoDock Vina) and SAR studies comparing analogs (e.g., chloro or ethoxy substitutions) validate these interactions .
Mechanistic Insights in Organic Reactions
Advanced Question: Q. What mechanistic pathways underlie the copper-catalyzed synthesis of 4-cyano-N-cyclohexylbenzamide? The reaction proceeds via a single-electron transfer (SET) mechanism , where Cu(I) oxidizes the alkyl halide to generate a cyclohexyl radical. This radical couples with the deprotonated benzamide, followed by reductive elimination to form the C–N bond .
Data Contradictions and Reproducibility
Advanced Question: Q. How can researchers resolve discrepancies in reported yields or bioactivity data for 4-cyano-N-cyclohexylbenzamide? Contradictions often arise from solvent impurities or variations in catalyst activation . Reproducibility requires strict control of anhydrous conditions, inert atmospheres, and NMR calibration. Cross-validation with LC-MS or XRD (e.g., comparing crystal structures in the Cambridge Structural Database) ensures consistency .
Material Science Applications
Advanced Question: Q. What role does 4-cyano-N-cyclohexylbenzamide play in designing organic electronic materials? The compound’s π-conjugated benzamide core and polar cyano group enable use in organic semiconductors. Studies focus on thin-film conductivity (measured via four-probe techniques) and optical properties (UV-Vis spectroscopy for bandgap analysis) .
Computational and Theoretical Studies
Advanced Question: Q. Which computational methods are suitable for predicting the reactivity of 4-cyano-N-cyclohexylbenzamide in nucleophilic substitutions? Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites at the carbonyl carbon and cyano group. Fukui indices and molecular electrostatic potential (MEP) maps guide synthetic modifications .
Toxicity and Safety Profiling
Basic Question: Q. What safety protocols are recommended for handling 4-cyano-N-cyclohexylbenzamide in lab settings? Use gloves and goggles to avoid dermal/ocular exposure. Toxicity data are limited, so preliminary in vitro assays (e.g., Ames test for mutagenicity) and proper ventilation are advised .
Crystallography and Structural Analysis
Advanced Question: Q. How does X-ray diffraction confirm the molecular geometry of 4-cyano-N-cyclohexylbenzamide? XRD reveals a twisted conformation between the benzamide and cyclohexyl moieties (torsion angle ~120°). Hydrogen-bonding networks (N–H⋯O=C) stabilize the crystal lattice, with space group P1̄ and Z = 2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
